molecular formula C13H14O4 B12729153 2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- CAS No. 110838-54-5

2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)-

Cat. No.: B12729153
CAS No.: 110838-54-5
M. Wt: 234.25 g/mol
InChI Key: BLAVGHXHGJQTRX-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three hydroxyl groups and an acetonide protective group, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- typically involves multiple steps, starting from readily available precursors. One common method involves the hydroxylation of 1-tetralone, followed by the protection of the hydroxyl groups using acetonide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The acetonide group provides stability, protecting the hydroxyl groups from unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trihydroxy-1-tetralone: Lacks the acetonide protective group, making it more reactive but less stable.

    2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, cis-(+/-)-: Similar structure but different stereochemistry, which can affect its reactivity and biological activity.

Uniqueness

2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, trans-(+/-)- is unique due to its specific stereochemistry and the presence of the acetonide protective group. These features contribute to its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

CAS No.

110838-54-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(5S,7S)-7-hydroxy-3,3-dimethyl-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-8-one

InChI

InChI=1S/C13H14O4/c1-13(2)16-9-5-3-4-7-11(9)10(17-13)6-8(14)12(7)15/h3-5,8,10,14H,6H2,1-2H3/t8-,10-/m0/s1

InChI Key

BLAVGHXHGJQTRX-WPRPVWTQSA-N

Isomeric SMILES

CC1(O[C@H]2C[C@@H](C(=O)C3=C2C(=CC=C3)O1)O)C

Canonical SMILES

CC1(OC2CC(C(=O)C3=C2C(=CC=C3)O1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.